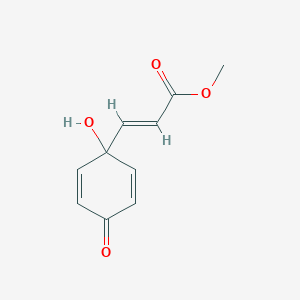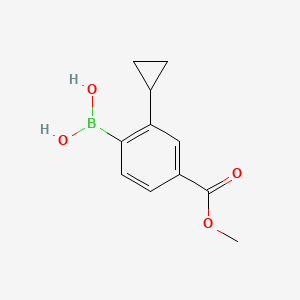
(2-Cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C11H13BO4. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the corresponding aryl halide, such as (2-Cyclopropyl-4-(methoxycarbonyl)phenyl) bromide.
Borylation Reaction: The aryl halide undergoes a borylation reaction with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction: It can be reduced to the corresponding boronate ester under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0).
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Scientific Research Applications
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Biology and Medicine:
Drug Discovery: Employed in the synthesis of potential drug candidates, particularly in the development of anticancer and antiviral agents.
Bioconjugation: Used in the modification of biomolecules for various biological applications.
Industry:
Agrochemicals: Applied in the synthesis of herbicides, insecticides, and fungicides.
Electronics: Used in the production of organic electronic materials.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Methoxycarbonylphenylboronic Acid: A closely related compound with a methoxycarbonyl group at the para position.
Uniqueness:
Properties
Molecular Formula |
C11H13BO4 |
|---|---|
Molecular Weight |
220.03 g/mol |
IUPAC Name |
(2-cyclopropyl-4-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C11H13BO4/c1-16-11(13)8-4-5-10(12(14)15)9(6-8)7-2-3-7/h4-7,14-15H,2-3H2,1H3 |
InChI Key |
ZKLCLIAFWHUWTQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)C2CC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol](/img/structure/B14075654.png)
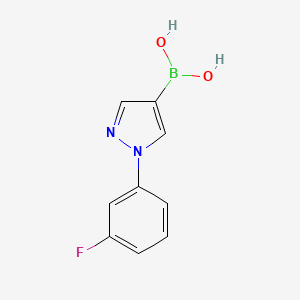
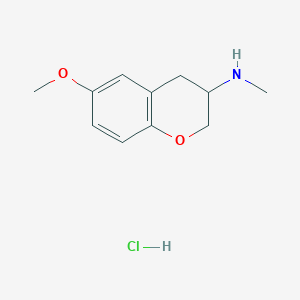
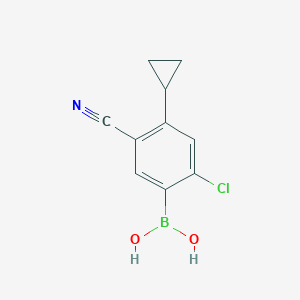

![10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene](/img/structure/B14075688.png)
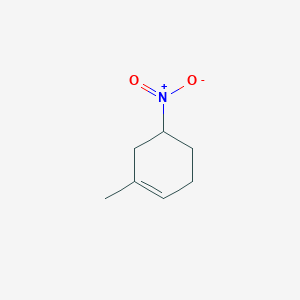
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)

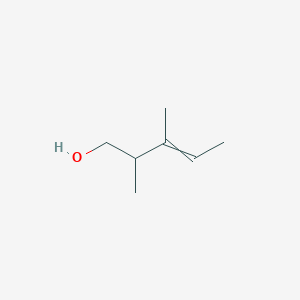

![(5R)-5-tert-butyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B14075727.png)
![tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate](/img/structure/B14075732.png)
